![molecular formula C10H5BrN2O B6305250 3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile CAS No. 2092056-87-4](/img/structure/B6305250.png)
3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile is a chemical compound with the molecular formula C10H5BrN2O and a molecular weight of 249.06 . It is a derivative of benzonitrile, which is a type of aromatic compound containing a ketone substituted by one aryl group .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of oxazole as intermediates . Oxazole is a five-membered heterocyclic moiety that is commonly found in many commercially available drugs . The most broadly researched and reported synthesis of oxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring attached to a benzonitrile group . The oxazole ring is doubly unsaturated and contains one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Scientific Research Applications
3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile has a wide range of applications in scientific research. It is used as a starting material in the synthesis of other compounds, such as 2-bromo-3-methyl-4-(1,3-oxazol-5-yl)benzonitrile, which can be used as an inhibitor of the enzyme acetylcholinesterase. It is also used in the synthesis of 4-bromo-2-methyl-3-(1,3-oxazol-5-yl)benzonitrile, which can be used as a ligand for the preparation of metal complexes. In addition, this compound can be used to synthesize derivatives of 1,3-oxazole-5-ylbenzonitriles, which have potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-bromo-4-(1,3-oxazol-5-yl)benzonitrile is not fully understood. However, it is believed that the reaction is initiated by the nucleophilic substitution of the bromine atom by the nucleophile, which is usually a base such as potassium carbonate. This results in the formation of an intermediate, which is then attacked by the nucleophile, resulting in the formation of the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may have anti-inflammatory, anti-oxidant, and anti-cancer properties due to its ability to interact with enzymes and other proteins. It has also been suggested that the compound may have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-bromo-4-(1,3-oxazol-5-yl)benzonitrile in laboratory experiments is that it is a relatively inexpensive starting material. It is also relatively easy to synthesize and can be used in a variety of reactions. However, the compound can be toxic if inhaled or ingested, and should be handled with caution. In addition, the reaction may produce by-products that can contaminate the product, and the reaction may not always yield a quantitative yield.
Future Directions
There are a number of potential future directions for 3-bromo-4-(1,3-oxazol-5-yl)benzonitrile. It could be used in the synthesis of other compounds, such as polymers and polymeric materials, which could have potential applications in the field of materials science. It could also be used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs. In addition, it could be used in the synthesis of organic compounds with potential applications in the field of biochemistry, such as enzymes and other proteins. Finally, it could be used in the synthesis of novel compounds with potential applications in the field of medicinal chemistry.
Synthesis Methods
3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile is synthesized from the reaction of 4-bromobenzonitrile with 1-methyl-1,3-oxazol-5-yl-methanol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as potassium iodide. The reaction is carried out at room temperature and is complete within 24 hours. The reaction yields a quantitative yield of this compound.
properties
IUPAC Name |
3-bromo-4-(1,3-oxazol-5-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-9-3-7(4-12)1-2-8(9)10-5-13-6-14-10/h1-3,5-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUPDJWLVSMGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.